molecular formula C27H22N2O B12514089 2-(Diphenylmethyl)-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine

2-(Diphenylmethyl)-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine

Cat. No.: B12514089
M. Wt: 390.5 g/mol
InChI Key: PUSBILBZRCBYNW-UHFFFAOYSA-N
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Description

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via Friedel-Crafts alkylation.

    Formation of the Oxazole Ring: The oxazole ring can be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydrooxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydrooxazole: A simpler oxazole derivative with similar structural features.

    6-Benzhydrylpyridine: Shares the benzhydryl and pyridine moieties.

    Chiral Oxazoles: Other chiral oxazole compounds with potential biological activity.

Uniqueness

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific combination of structural features, including the chiral center, the benzhydryl group, and the oxazole ring. This unique structure may confer specific properties and activities that distinguish it from other similar compounds.

Biological Activity

2-(Diphenylmethyl)-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine, also known as (S)-2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole, is a chiral compound that belongs to the oxazole class of heterocyclic compounds. Its unique structure incorporates both a pyridine and an oxazole moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC27H22N2O
Molecular Weight390.5 g/mol
IUPAC Name2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
InChIInChI=1S/C27H22N2O/c1-4...
Canonical SMILESC1C(N=C(O1)C2=NC(=CC=C2)...

Antifungal Activity

Recent studies have highlighted the antifungal potential of oxazole derivatives, including those related to this compound. A series of compounds structurally similar to this compound demonstrated broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. For instance, derivatives with MIC values ranging from 0.03 to 0.5 μg/mL against Candida albicans were reported .

The mechanism by which these compounds exert their antifungal effects may involve inhibition of key enzymes in fungal metabolism or disruption of cell membrane integrity. The specific interactions at the molecular level are still under investigation but are believed to involve binding to fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that certain derivatives exhibit favorable metabolic stability in human liver microsomes, with half-lives around 80 minutes . Additionally, these compounds showed minimal inhibitory effects on CYP3A4 and CYP2D6 enzymes, suggesting a lower risk of drug-drug interactions.

Toxicity assessments conducted on synthesized oxazoles revealed low acute toxicity in animal models. Histopathological evaluations indicated no significant adverse effects on major organs . This low toxicity profile enhances the therapeutic potential of these compounds for clinical applications.

Case Studies

Case Study 1: Antifungal Efficacy

A study published in PubMed evaluated a series of oxazole derivatives for their antifungal activity. Among these, compound A31 was noted for its high efficacy against Candida albicans, with an MIC value significantly lower than that of standard antifungal agents. The study concluded that modifications in the oxazole structure could lead to enhanced antifungal properties .

Case Study 2: Analgesic Activity

Another investigation explored the analgesic properties of related oxazole compounds. The study utilized various pharmacological tests (e.g., writhing test) to assess pain relief efficacy. Results indicated that specific substitutions on the oxazole ring could potentiate analgesic effects without significant toxicity .

Properties

Molecular Formula

C27H22N2O

Molecular Weight

390.5 g/mol

IUPAC Name

2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C27H22N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-18,25-26H,19H2

InChI Key

PUSBILBZRCBYNW-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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